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(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol Documentation Hub

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  • Product: (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol
  • CAS: 1820650-52-9

Core Science & Biosynthesis

Foundational

Strategic Pharmacophore Elucidation of Fluorinated Phenylpyrrolidines

Executive Summary & Chemical Context[1][2][3][4][5] Fluorinated phenylpyrrolidines represent a critical scaffold in medicinal chemistry, bridging the gap between high-affinity monoamine transporter inhibitors (e.g., subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Fluorinated phenylpyrrolidines represent a critical scaffold in medicinal chemistry, bridging the gap between high-affinity monoamine transporter inhibitors (e.g., substituted cathinones) and selective Sigma-1 receptor ligands. The introduction of fluorine into the phenylpyrrolidine skeleton is not merely a lipophilic modification; it is a stereoelectronic lever that alters pKa, metabolic stability, and binding kinetics.

This guide moves beyond standard modeling tutorials. It addresses the specific challenge of modeling the fluorine atom —a moiety that standard force fields (like MMFF94) often mishandle due to its high electronegativity, low polarizability, and unique "sigma-hole" characteristics. We will construct a robust pharmacophore modeling workflow that accounts for the gauche effect in the pyrrolidine ring and the quadrupole moment changes in the phenyl ring.

The Fluorine Factor: Mechanistic Grounding

Before initiating any software, one must understand the physical chemistry dictating the pharmacophore.

The Electrostatic & Conformational Landscape

Fluorination changes the landscape of the phenylpyrrolidine scaffold in two distinct ways, depending on the substitution site:

  • Phenyl Ring Fluorination (Ortho/Meta/Para):

    • Effect: Alters the quadrupole moment of the aromatic ring. A standard benzene ring has a negative electrostatic potential above/below the plane. Fluorination pulls electron density, reducing this negative potential and potentially creating a "sigma-hole" (positive region) opposite the C-F bond.

    • Pharmacophore Implication: This alters

      
       stacking interactions with residues like Phe320  in the Dopamine Transporter (DAT).
      
  • Pyrrolidine Ring Fluorination (3-F or 4-F):

    • Effect: The Fluorine Gauche Effect .[1][2][3] In 3-fluoropyrrolidines, the C-F bond tends to align gauche to the N-C bond due to

      
       hyperconjugation.
      
    • Pharmacophore Implication: This "locks" the pyrrolidine ring into specific puckering conformations (C3-endo vs. C3-exo), rigidly orienting the basic nitrogen relative to the aromatic ring.

Computational Workflow: From QM to Pharmacophore

Standard molecular mechanics often fail to capture the subtle electronic effects of fluorine. Therefore, a hybrid QM/MM approach is required.

Diagram: The Hybrid Modeling Pipeline

G cluster_0 Phase 1: Ligand Preparation cluster_1 Phase 2: Pharmacophore Generation cluster_2 Phase 3: Validation Ligand 2D Structure (Fluorinated Analogs) ConfSearch Conformational Search (Monte Carlo/LMOD) Ligand->ConfSearch DFT DFT Optimization (B3LYP/6-31G**) ConfSearch->DFT Lowest Energy Conformers ESP ESP Charge Calculation DFT->ESP Align Flexible Alignment (Atom-by-Atom vs Field) ESP->Align QM Charges FeatExtract Feature Extraction (HBD, HBA, PI, HYD) Align->FeatExtract ExclVol Exclusion Volumes (Steric Clashes) FeatExtract->ExclVol ROC ROC Curve Analysis (AUC > 0.7) ExclVol->ROC Decoys DUD-E Decoy Set (Physicochemically Matched) Decoys->ROC

Caption: A hybrid QM-Pharmacophore workflow ensuring fluorine electrostatic effects are captured via DFT prior to feature extraction.

Experimental Protocol: Step-by-Step Methodology

This protocol assumes access to standard modeling suites (e.g., Schrödinger, MOE, or LigandScout) but enforces specific parameter changes for fluorinated ligands.

Phase 1: Quantum-Polarized Ligand Preparation

Objective: Generate bioactive conformations that respect the fluorine gauche effect.

  • Initial Generation: Generate 3D coordinates for your dataset (e.g., 4-fluorophenylpyrrolidine, 3-fluorophenylpyrrolidine).

  • Conformational Sampling:

    • Use a systematic search or Low-Mode MD (LMOD).

    • CRITICAL: Do not use standard OPLS/MMFF charges alone.

  • DFT Optimization (The "Truth" Step):

    • Take the global minimum and local minima within 5 kcal/mol.

    • Optimize geometry using B3LYP/6-31G** (or M06-2X for better dispersion handling).

    • Calculate Electrostatic Potential (ESP) charges.

    • Why? This accurately models the electron-withdrawing nature of F and the resulting vector of the dipole, which simple force fields often underestimate.

Phase 2: Pharmacophore Hypothesis Generation

Objective: Map the spatial arrangement of binding features.

  • Alignment Strategy:

    • Do not align solely on the scaffold. Align based on interaction points .

    • Anchor Point 1: The Basic Nitrogen (Protonated at physiological pH 7.4).

    • Anchor Point 2: The Centroid of the Phenyl Ring.

  • Feature Definition:

    • PI (Positive Ionizable): The pyrrolidine nitrogen.

    • HYD (Hydrophobic): The phenyl ring (Aromatic).

    • HBA (H-Bond Acceptor): The Fluorine atom.

      • Note: Fluorine is a weak acceptor. Mark this feature as "Optional" or "Vector-specific" to avoid false negatives.

  • Exclusion Volumes:

    • Map the steric boundary.[4] If you have a crystal structure (e.g., DAT bound to cocaine/analog), use the receptor surface to define "forbidden" zones.

Target-Specific Considerations (DAT vs. Sigma-1)

The pharmacophore requirement shifts drastically between these two common targets for phenylpyrrolidines.

Comparative Feature Table
FeatureDopamine Transporter (DAT)Sigma-1 Receptor (

R)
Primary Interaction Ionic bond (Asp79) +

stacking
Ionic bond (Glu172) + Hydrophobic Flanking
Fluorine Role Modulates

electron density (stacking strength)
Fits into hydrophobic sub-pockets; weak H-bond
Pocket Shape Deep, narrow crevice (S1 site)Bipartite pocket (bulk tolerance)
Key Distance N-to-Centroid: ~5.0 - 5.5 ÅN-to-Centroid: ~4.5 - 6.0 Å (Flexible)
Critical Exclusion Steric bulk at para position often limitedTolerates large bulk (e.g., long alkyl chains)
The "Fluorine Scan" Diagram

Visualizing how moving the fluorine changes the pharmacophore fit.

PharmacophoreMap cluster_binding Binding Pocket Constraints PI Pos. Ion (Nitrogen) ARO Aromatic (Phenyl) PI->ARO 5.2 Å F_Ortho F (Ortho) Steric Clash? ARO->F_Ortho Steric Constraint F_Para F (Para) Hydrophobic Extension ARO->F_Para Electronic Modulation

Caption: Spatial relationship between the core phenylpyrrolidine scaffold and fluorine substitutions. Ortho-substitution often introduces steric clashes in tight transporters.

Validation: Ensuring Trustworthiness[11]

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

The Decoy Protocol

Do not use random molecules. Use DUD-E (Directory of Useful Decoys) methodology.

  • Select Actives: 20-30 known fluorinated phenylpyrrolidines with

    
    .
    
  • Generate Decoys: For each active, generate 50 decoys that match:

    • Molecular Weight (MW)

    • LogP[5]

    • Rotatable Bonds

    • BUT have topologically different structures (Tanimoto coefficient < 0.7).

  • Metric Calculation:

    • Enrichment Factor (EF1%): How many actives are found in the top 1% of the screened list?

    • GH Score (Gunner-Henry): Balances yield and coverage. Ideally > 0.6.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780–789. Link

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor.[6][7] Nature, 532(7600), 527-530. Link

  • Silva, T. et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572–1579. Link

  • Wang, S., et al. (2000). Pharmacophore discovery for the dopamine transporter: A study of cocaine and its analogues.[8][9] Journal of Medicinal Chemistry. Link

Sources

Exploratory

Strategic Integration of Chiral Fluorinated Heterocycles: Design Principles and Synthetic Methodologies

Executive Summary The incorporation of fluorine into heterocyclic scaffolds has evolved from a simple "fluorine scan" tactic to a rational design strategy driven by stereoelectronic control. Chiral fluorinated heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds has evolved from a simple "fluorine scan" tactic to a rational design strategy driven by stereoelectronic control. Chiral fluorinated heterocycles offer a unique tripartite advantage in drug discovery: metabolic blocking of labile sites, modulation of lipophilicity (


)  without significant steric penalty, and conformational locking  via the gauche effect.

This technical guide addresses the critical challenge of accessing these motifs with high enantiopurity. Unlike achiral fluorination, which often relies on late-stage radical methods, the synthesis of chiral fluorinated building blocks requires precise control over stereocenters, often demanding early-stage asymmetric catalysis or the use of the "chiral pool." We examine the mechanistic underpinnings of the fluorine gauche effect and provide validated protocols for synthesizing high-value scaffolds, specifically focusing on 3-fluoropyrrolidines and fluorinated oxindoles.[1]

Strategic Design Principles: The Stereoelectronic Advantage

The Fluorine Gauche Effect

In non-fluorinated alkyl chains, steric repulsion typically dictates an anti conformation. However, in


-fluoroalkyl systems (F-C-C-X, where X is an electronegative donor like N or O), the molecule preferentially adopts a gauche conformation.

Mechanistic Driver: This anomaly is driven by hyperconjugation.[2] The electron-rich


 bonding orbital donates electron density into the low-lying, antibonding 

orbital (

). This interaction is maximized when the C-H bond is antiperiplanar to the C-F bond, forcing the fluorine and the heteroatom (X) into a gauche relationship.

Application in Heterocycles: In 3-fluoropyrrolidine, this effect stabilizes the conformation where the C-F bond is pseudo-axial. This "conformational lock" pre-organizes the pharmacophore for receptor binding, reducing the entropic penalty of binding.

Basicity Modulation ( Tuning)

Fluorine is the most electronegative element (Pauling scale 4.0). Its inductive effect (


) significantly lowers the basicity of proximal amines.
  • Piperidine

    
    :  ~11.0
    
  • 3-Fluoropiperidine

    
    :  ~9.0 - 9.5[1]
    
  • 3,3-Difluoropiperidine

    
    :  ~8.5[1]
    

Impact: Lowering the


 reduces the fraction of ionized drug at physiological pH (7.4), enhancing membrane permeability and oral bioavailability while maintaining sufficient basicity for solubility.
Physicochemical Comparison Data
PropertyHydrogen (C-H)Fluorine (C-F)Trifluoromethyl (

)
Impact on Drug Design
Van der Waals Radius 1.20 Å1.47 Å2.20 ÅF is a bioisostere of H and OH;

mimics Isopropyl.[1]
Bond Energy (C-X) ~98 kcal/mol~116 kcal/mol~116 kcal/molIncreases metabolic stability against CYP450 oxidation.
Electronegativity 2.14.0N/AStrong inductive effect; lowers amine

.
Lipophilicity (

)
0.00+0.14+0.88Modulates LogP; F increases lipophilicity moderately,

significantly.

Visualizing the Stereoelectronic Workflow

The following diagram illustrates the decision matrix for synthesizing chiral fluorinated heterocycles, distinguishing between De Novo Asymmetric Synthesis and Chiral Pool manipulation.

G Start Target: Chiral Fluorinated Heterocycle Decision Is the Chiral Center Pre-existing? Start->Decision RouteA Route A: Chiral Pool / Building Block (Stereospecific Substitution) Decision->RouteA Yes RouteB Route B: Asymmetric Catalysis (Enantioselective Fluorination) Decision->RouteB No StepA1 Starting Material: Chiral Alcohol/Amine (e.g., (S)-3-hydroxypyrrolidine) RouteA->StepA1 StepB1 Starting Material: Prochiral Nucleophile (e.g., Oxindole, Aldehyde) RouteB->StepB1 StepA2 Reaction: Deoxofluorination (DAST/XtalFluor) Mechanism: SN2 Inversion StepA1->StepA2 Activation Result High Enantiopurity Product (>95% ee) StepA2->Result Walden Inversion StepB2 Reagent: Electrophilic F (NFSI/Selectfluor) Catalyst: Chiral Bisoxazoline or Cinchona StepB1->StepB2 Catalytic Cycle StepB2->Result Stereocontrol

Figure 1: Strategic decision tree for selecting the synthesis route based on substrate availability. Route A utilizes stereospecific


 inversion, while Route B relies on catalyst-controlled face selectivity.[1]

Validated Experimental Protocols

Protocol A: Enantioselective Electrophilic Fluorination of Oxindoles

Context: 3-Fluoro-oxindoles are privileged scaffolds in oncology (e.g., precursors to MaxiPost analogs).[1] This protocol utilizes N-fluorobenzenesulfonimide (NFSI) and a chiral bis-cinchona alkaloid catalyst.[1][3]

Reagents & Equipment:

  • Substrate: 3-substituted oxindole (1.0 equiv).

  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide) (1.2 equiv).[1]

  • Catalyst: (DHQD)₂PHAL (Hydroquinidine 1,4-phthalazinediyl diether) (5 mol%).

  • Base: Sodium carbonate (

    
    ) (solid).
    
  • Solvent: Dichloromethane (

    
    ) or Acetonitrile (
    
    
    
    ).

Step-by-Step Methodology:

  • Catalyst Loading: In a flame-dried round-bottom flask, dissolve the 3-substituted oxindole (1.0 mmol) and (DHQD)₂PHAL (0.05 mmol) in

    
     (10 mL).
    
  • Activation: Add solid

    
     (1.2 mmol) to the solution. Stir at room temperature for 10 minutes to facilitate deprotonation and enolate formation.
    
  • Fluorination: Cool the reaction mixture to -78°C (acetone/dry ice bath). Add NFSI (1.2 mmol) slowly as a solution in

    
     (2 mL).
    
    • Critical Checkpoint: Slow addition is crucial to prevent background racemic fluorination driven by local heating.

  • Reaction: Stir at -78°C for 4–12 hours. Monitor via TLC (visualize with UV/phosphomolybdic acid).

  • Quench: Quench with saturated aqueous

    
     solution while still cold.
    
  • Workup: Extract with

    
     (3x). Dry combined organics over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: 3-fluoro-3-substituted oxindole in 85-95% yield and 90-96% ee.[1]

Protocol B: Scalable Synthesis of (R)-3-Fluoropyrrolidine HCl (Roche Process)

Context: This protocol demonstrates the "Chiral Pool" approach (Route A in Figure 1), utilized in the synthesis of Mosperafenib. It relies on the stereospecific displacement of a hydroxyl group with inversion.

Reagents:

  • Precursor: (S)-N-Boc-3-hydroxypyrrolidine (commercially available or synthesized from (S)-malic acid).[1]

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.[1]

  • Solvent: Dichloromethane (

    
    ).
    
  • Deprotection: 4M HCl in Dioxane.

Step-by-Step Methodology:

  • Setup: Charge a reactor with (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv) and anhydrous

    
     (10 vol) under 
    
    
    
    . Cool to -78°C.[1][4]
  • Fluorination (Inversion): Add DAST (1.1 equiv) dropwise.

    • Safety Note: DAST can generate HF and is shock-sensitive upon heating.[1] Maintain temperature strictly < -50°C during addition.

    • Mechanism:[2][5][6] The hydroxyl group attacks sulfur, forming a good leaving group. Fluoride ion then attacks from the back face (

      
      ), inverting the (S)-center to the (R)-center.
      
  • Warming: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Quench: Carefully pour the reaction mixture into saturated aqueous

    
     (gas evolution!).
    
  • Deprotection: Concentrate the organic layer to an oil. Redissolve in minimal dioxane and add 4M HCl/Dioxane (5 equiv). Stir at RT for 4 hours.

  • Isolation: The product, (R)-3-fluoropyrrolidine hydrochloride, precipitates.[1] Filter and wash with diethyl ether.

Self-Validating Check:

  • 
     NMR:  Signal should appear around -175 ppm (multiplet).[1]
    
  • Chiral HPLC: Verify enantiomeric purity >99%. The inversion must be complete; retention of configuration indicates

    
     character (carbocation formation), which is a failure mode.
    

Quality Control & Characterization

Characterizing chiral fluorinated compounds requires specific attention to the coupling constants (


) between Fluorine and Hydrogen/Carbon.
NMR Spectroscopy
  • 
     NMR:  The primary tool for assessing conversion.
    
  • 
     NMR (
    
    
    
    Coupling):
    • Geminal coupling (

      
      ): ~45–55 Hz.
      
    • Vicinal coupling (

      
      ): Depends on dihedral angle (Karplus-like relationship).
      
      • Anti (

        
        ): ~20–25 Hz.
        
      • Gauche (

        
        ): ~10–15 Hz.
        
    • Diagnostic: In 3-fluoropyrrolidine, the splitting pattern of the H3 proton confirms the ring pucker and stereochemistry.

Chiral Chromatography

Separating fluorinated enantiomers can be challenging due to the small size of the fluorine atom.

  • Columns: Polysaccharide-based columns (e.g., Chiralpak IA/IB or IC) are standard.[1]

  • Mobile Phase: Fluorinated alcohols (e.g., hexafluoroisopropanol) in the mobile phase can sometimes enhance separation resolution by interacting with the fluorine on the analyte.

Future Outlook: Late-Stage C-H Fluorination

While this guide focuses on building blocks, the frontier of the field lies in Late-Stage Functionalization (LSF) . Emerging chemoselective radical fluorination methods (e.g., using photocatalysis and Selectfluor) aim to install fluorine directly onto complex chiral scaffolds. However, controlling diastereoselectivity in these radical processes remains the primary hurdle compared to the reliable building block assembly methods described above.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Beeson, T. D., & MacMillan, D. W. (2005).

    
    -fluorination of aldehydes.[1][7] Journal of the American Chemical Society, 127(24), 8826-8828. [Link]
    
  • Reiff, E. A., Nair, S. K., Henriksen, J. C., et al. (2018). Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile.[1][8] Organic Process Research & Development, 22(12), 1729-1739. (Basis for Mosperafenib intermediate protocol). [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Stereoselective Synthesis of (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol

Abstract The (3-fluoro-4-phenylpyrrolidin-3-yl)methanol scaffold represents a valuable building block in medicinal chemistry, combining the conformational rigidity of the pyrrolidine ring with the unique electronic prope...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (3-fluoro-4-phenylpyrrolidin-3-yl)methanol scaffold represents a valuable building block in medicinal chemistry, combining the conformational rigidity of the pyrrolidine ring with the unique electronic properties of a fluorine atom at a quaternary stereocenter.[1][2][3] The presence of both a fluorine atom and a hydroxymethyl group offers multiple points for diversification, making it a privileged motif in the design of novel therapeutics. This document provides a comprehensive guide for the stereoselective synthesis of this target molecule, intended for researchers, scientists, and professionals in drug development. We present a robust, multi-step synthetic route beginning from commercially available starting materials. The strategy hinges on a highly diastereoselective and enantioselective organocatalyzed Michael addition to establish the C4 stereocenter, followed by a diastereoselective electrophilic fluorination to construct the challenging C3 quaternary stereocenter. Each step is accompanied by detailed protocols, mechanistic insights, and characterization guidelines to ensure reproducibility and scientific rigor.

Introduction and Strategic Overview

The synthesis of complex, stereochemically rich small molecules is a cornerstone of modern drug discovery. Pyrrolidine derivatives are among the most prevalent heterocyclic motifs in FDA-approved drugs, valued for their structural and biological significance.[4][5] The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1][6][7] The target molecule, (3-fluoro-4-phenylpyrrolidin-3-yl)methanol, presents a formidable synthetic challenge due to its two contiguous stereocenters, one of which is a fully substituted, fluorine-bearing carbon.

Our synthetic strategy is designed to address these challenges through a logical sequence that controls the stereochemistry at each critical step. The retrosynthetic analysis is outlined below:

G Target (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol Int_Ester Protected Pyrrolidine Ester (Intermediate IV) Target->Int_Ester Reduction Int_Nitro Nitro-Pyrrolidine Ester (Intermediate III) Int_Ester->Int_Nitro Electrophilic Fluorination Acyclic_Nitro Acyclic Nitro Ester (Intermediate II) Int_Nitro->Acyclic_Nitro Reductive Cyclization Start Cinnamaldehyde & Nitroacetate (Starting Materials) Acyclic_Nitro->Start Organocatalytic Michael Addition G cluster_0 Catalytic Cycle Catalyst (S)-Diphenylprolinol Silyl Ether Catalyst Iminium Chiral Iminium Ion Intermediate Catalyst->Iminium + Aldehyde - H2O Aldehyde Cinnamaldehyde Substrate Enamine Enamine Intermediate Iminium->Enamine + Nucleophile Nucleophile Methyl Nitroacetate Nucleophile Product Michael Adduct Intermediate II Enamine->Product Hydrolysis Product->Catalyst Releases Catalyst

Caption: Organocatalytic cycle for the asymmetric Michael addition.

Protocol:

  • To a stirred solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (1.0 equiv) in toluene (0.5 M) at room temperature, add benzoic acid (0.1 equiv).

  • Add cinnamaldehyde (1.2 equiv) and stir the mixture for 10 minutes.

  • Add methyl nitroacetate (1.0 equiv) dropwise over 5 minutes.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the consumption of the limiting reagent.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate II .

Data Summary Table:

ParameterValue
Catalyst Loading 10 mol%
Temperature 20-25 °C
Typical Yield 85-95%
Enantiomeric Excess (ee) >95% (determined by chiral HPLC)
Step 2: Reductive Cyclization to form the Pyrrolidine Ring

The nitro group of Intermediate II is reduced to an amine, which undergoes spontaneous intramolecular cyclization (a lactamization) to form the desired pyrrolidine ring.

Reaction Scheme:

(A visual representation of the chemical reaction would be depicted here)

Protocol:

  • Dissolve Intermediate II (1.0 equiv) in methanol (0.2 M).

  • Add Raney Nickel (approx. 50% slurry in water, ~0.5 equiv by weight) to the solution.

  • Fit the reaction flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Intermediate III , which is often used in the next step without further purification.

Rationale: Catalytic hydrogenation is a mild and effective method for reducing nitro groups to amines. The in-situ generated amine readily attacks the proximal ester carbonyl, leading to a highly diastereoselective cyclization to form the trans-substituted pyrrolidinone.

Step 3: Diastereoselective Electrophilic Fluorination

This step introduces the fluorine atom at the C3 position, creating the quaternary stereocenter. The reaction involves the formation of a lithium enolate followed by quenching with an electrophilic fluorine source.

Reaction Scheme:

(A visual representation of the chemical reaction would be depicted here)

Protocol:

  • Set up an oven-dried, three-necked flask under a nitrogen atmosphere.

  • Add a solution of Intermediate III (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 equiv, 1.0 M solution in THF) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.2 equiv) in anhydrous THF and cool to -78 °C.

  • Transfer the enolate solution to the NFSI solution via cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the residue by flash column chromatography to afford Intermediate IV .

Mechanistic Insight: The stereochemical outcome of the fluorination is controlled by the existing stereocenter at C4. The bulky phenyl group directs the electrophilic fluorinating agent (NFSI) to attack the enolate from the face opposite to the phenyl group, resulting in the desired diastereomer. [8][9]

Step 4: Reduction to the Final Product

The final step involves the reduction of the ester group in Intermediate IV to the primary alcohol.

Reaction Scheme:

(A visual representation of the chemical reaction would be depicted here)

Protocol:

  • Under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4, 2.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Dissolve Intermediate IV (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams (Fieser workup).

  • Stir the resulting white suspension vigorously for 30 minutes, then filter through Celite, washing thoroughly with ethyl acetate.

  • Concentrate the filtrate to yield the crude product.

  • Purify by flash column chromatography to afford the final product, (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol .

Final Product Characterization:

AnalysisExpected Result
¹H NMR Complex multiplet signals consistent with the structure.
¹⁹F NMR A singlet or multiplet corresponding to the single fluorine atom.
¹³C NMR A doublet for the carbon bearing the fluorine (due to C-F coupling).
HRMS Calculated mass should match the observed mass to within 5 ppm.
Chiral HPLC/SFC A single major peak confirming high enantiomeric and diastereomeric purity.

Conclusion

We have presented a detailed and reliable protocol for the stereoselective synthesis of (3-fluoro-4-phenylpyrrolidin-3-yl)methanol. This multi-step route provides excellent control over the stereochemistry at both the C3 and C4 positions, leveraging a state-of-the-art organocatalytic reaction and a substrate-controlled fluorination. The methodologies and insights provided herein are intended to empower researchers in medicinal chemistry and drug development to access this valuable fluorinated building block and its derivatives for the creation of novel chemical entities.

References

  • Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, [Link] [1][2][10]2. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Organic & Biomolecular Chemistry, [Link] [8]3. Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, [Link] [11]4. Asymmetric Synthesis of α-Trifluoromethyl Pyrrolidines through Organocatalyzed 1,3-Dipolar Cycloaddition Reaction. The Journal of Organic Chemistry, [Link] [12]5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, [Link] [13]6. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. International Journal of Molecular Sciences, [Link] [9]7. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, [Link] [6]8. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, [Link] [7]9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, [Link] [4]10. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, [Link] [3]11. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Chemistry – An Asian Journal, [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solubility of (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol in organic solvents

Executive Summary (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol is a densely functionalized scaffold exhibiting "chameleon-like" solubility behavior due to its competing pharmacophores: a lipophilic fluorophenyl moiety and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol is a densely functionalized scaffold exhibiting "chameleon-like" solubility behavior due to its competing pharmacophores: a lipophilic fluorophenyl moiety and a hydrophilic amino-alcohol core.[1][2][3][4] This guide addresses the common solubility bottlenecks—specifically crystalline lattice stability , oiling out , and pH-dependent phase partitioning —encountered during synthesis, purification, and biological assay preparation.[1][2][3][4]

Part 1: Solvent Selection & Screening Strategy

Q1: Why is this compound difficult to dissolve in standard organic solvents like Ethyl Acetate or Toluene?

A: The difficulty stems from the high lattice energy generated by the intermolecular Hydrogen Bonding Network (HBN).[1][3][4]

  • The Mechanism: The secondary amine (-NH) and the primary alcohol (-OH) act as both H-bond donors and acceptors.[1][2][3][4] In the solid state, these form a tight network that non-polar or moderately polar solvents (like Toluene or pure EtOAc) cannot disrupt.[1][2][3][4]

  • The Fluorine Effect: The C3-fluorine atom introduces a strong dipole.[1][2][3][4] While it increases lipophilicity compared to the non-fluorinated analog, it also strengthens the crystal lattice through electrostatic interactions, often requiring higher dielectric constant solvents to break the lattice.[4]

Recommended Solvent Systems:

Solvent ClassSuitabilitySpecific SolventsNotes
Primary (High Solvency) ExcellentMethanol, Ethanol, TFE Alcohols mimic the compound's H-bonding, disrupting the lattice effectively.[1][2][3][4] 2,2,2-Trifluoroethanol (TFE) is a "magic solvent" for fluorinated amines.[1][2][3][4]
Polar Aprotic GoodDMSO, DMF, DMAc Best for stock solutions (>50 mM).[1][2][3][4] Warning: High boiling points make removal difficult.[1][3][4]
Chlorinated Moderate/GoodDCM, Chloroform Good for the free base form.[1][2][3][4] Solubility drops significantly for salt forms (HCl, TFA).[1][3][4]
Ethers/Esters VariableTHF, EtOAc, MTBE Often require heating.[1][2][3][4] Pure EtOAc often leads to "gumming."[1][3][4] Use as co-solvents.[1][2][3][4]
Hydrocarbons PoorHexanes, Heptane, Toluene Use only as anti-solvents to induce precipitation.[1][2][3][4]

Part 2: Troubleshooting & FAQs

Q2: I am trying to purify the compound, but it "oils out" instead of crystallizing. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound becomes a supercooled liquid rather than organizing into a crystal.[1][2][3][4] This is common with fluorinated amino-alcohols due to rotational freedom.[1][3][4]

The Rescue Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves completely.

  • Add Polarity: Add a small amount (1-5%) of a polar co-solvent (e.g., Methanol or Isopropanol) to the non-polar solvent system.[1][2][3][4] This reduces the interfacial tension.[1][3][4]

  • Seed It: Do not cool rapidly. Cool to room temperature and add a seed crystal. If no seed exists, scratch the glass surface to create nucleation sites.[3][4]

  • Thermodynamic Control: Slow cooling (1°C/min) is critical. Rapid cooling traps the amorphous oil state.[1][3][4]

Q3: How do I extract the compound from an aqueous reaction mixture? DCM isn't working well.

A: The secondary amine is likely protonated (cationic) at neutral/acidic pH, making it water-soluble and DCM-insoluble.[1][2][3][4]

  • Step 1 (pH Adjustment): You must basify the aqueous layer to pH > 10 (using Na2CO3 or NaOH) to ensure the amine is in the Free Base form.[1][2][3][4]

  • Step 2 (Solvent Modification): Pure DCM is often insufficient for polar amino-alcohols.[1][2][3][4] Use the "Medicinal Chemist's Cocktail": DCM : Isopropanol (3:1 or 9:1) . The alcohol helps extract the polar alcohol moiety of your molecule into the organic phase.[4]

Q4: Can I use DMSO for biological assays? The compound precipitates when I add the stock to the media.

A: Yes, this is the "Crash-Out" effect.[1][3][4]

  • Cause: When a high-concentration DMSO stock (e.g., 100 mM) is diluted into aqueous media (buffer), the solubility drops exponentially.[1][2][3][4]

  • Solution:

    • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform a serial dilution in DMSO first.[1][3][4]

    • Surfactants: Ensure your assay buffer contains 0.1% Tween-20 or BSA to stabilize the hydrophobic phenyl-fluoro region.[1][2][3][4]

    • Maximum Concentration: Determine the Kinetic Solubility Limit. For this scaffold, keep final assay concentrations below 100 µM to avoid micro-aggregates that give false positives.

Part 3: Visual Workflows

Workflow 1: Solubility Screening Decision Tree

Use this workflow to determine the optimal solvent based on your specific application.[1][2][3][4]

SolubilityWorkflow Start Start: Select Solvent System FormCheck What is the Solid Form? Start->FormCheck Salt Salt (HCl, TFA) FormCheck->Salt FreeBase Free Base FormCheck->FreeBase Polar Use Polar Solvents: Water, MeOH, DMSO Salt->Polar Avoid AVOID: EtOAc, DCM, Toluene Salt->Avoid Insoluble AppCheck Application? FreeBase->AppCheck Synthesis Reaction/Synthesis AppCheck->Synthesis Purification Purification/Cryst. AppCheck->Purification Analysis LCMS/NMR AppCheck->Analysis SynthSolv THF, DCM, DMF Synthesis->SynthSolv PurifSolv EtOAc/Hex (with 5% MeOH) or DCM/MeOH Purification->PurifSolv AnaSolv MeOD, DMSO-d6 Analysis->AnaSolv

Caption: Decision matrix for solvent selection based on chemical form (Salt vs. Free Base) and downstream application.

Workflow 2: "Oiling Out" Rescue Protocol

Follow this logic path when crystallization fails and phase separation occurs.

OilingOut Problem Compound Oils Out Heat 1. Re-heat to Dissolve Problem->Heat CheckSolv Check Solvent System Heat->CheckSolv TooNonPolar System too Non-Polar? (e.g. Hexane/Tol) CheckSolv->TooNonPolar TooConc Too Concentrated? CheckSolv->TooConc AddPolar Add Co-solvent: (MeOH/IPA 2-5%) TooNonPolar->AddPolar Cooling Controlled Cooling (1°C/min) AddPolar->Cooling Dilute Dilute with Good Solvent TooConc->Dilute Dilute->Cooling Seed Add Seed Crystal at Cloud Point Cooling->Seed Success Crystalline Solid Seed->Success

Caption: Step-by-step troubleshooting protocol for converting amorphous oil into crystalline solid.

Part 4: References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3][4] Advanced Drug Delivery Reviews, 2001.[1][3][4] Link

  • Purser, S., et al. "Fluorine in medicinal chemistry."[1][2][3][4] Chemical Society Reviews, 2008.[1][3][4] (Describes the effect of F-substitution on lipophilicity and lattice energy). Link

  • Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques."[1][2][3][4] ISRN Pharmaceutics, 2012.[1][3][4] Link

  • PubChem Compound Summary. "((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol."[1][2][3][4] National Center for Biotechnology Information.[1][3][4] Link[1][3]

Sources

Optimization

Minimizing side reactions during the reduction of pyrrolidine esters

Welcome to the Advanced Synthesis Support Center. Ticket ID: PYR-RED-001 Subject: Minimizing Side Reactions & Racemization in Proline Derivative Reduction Assigned Specialist: Senior Application Scientist, Process Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Ticket ID: PYR-RED-001 Subject: Minimizing Side Reactions & Racemization in Proline Derivative Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The reduction of pyrrolidine esters (specifically proline derivatives) is a pivotal transformation in medicinal chemistry.[1] However, the presence of the basic nitrogen atom and the alpha-chiral center creates a "perfect storm" for two specific failures: racemization (epimerization at C2) and aluminum emulsion formation during workup.

This guide moves beyond standard textbook procedures. It focuses on the mechanistic causality of these failures and provides self-validating protocols to ensure optical purity and high mass recovery.[1]

Module 1: Critical Reactivity & Mechanism[1]

To prevent failure, one must understand the invisible interactions occurring in the flask. The primary enemy in pyrrolidine reduction is not the reducing agent itself, but the coordination complex it forms.

The Chelation Trap (Racemization Mechanism)

When using strong Lewis acidic reducing agents (like LiAlH₄), the metal center (Al) coordinates to both the carbonyl oxygen and the carbamate nitrogen (if N-Boc/Cbz protected).[1] This forms a rigid 5-membered chelate.[1]

  • The Consequence: This coordination withdraws electron density, significantly increasing the acidity of the

    
    -proton.
    
  • The Failure Mode: Even mild basicity (from alkoxide intermediates) can deprotonate this position, destroying the stereocenter before the hydride delivery is complete.

RacemizationMechanism Start N-Boc Proline Ester Chelation Metal Chelation (Al coordinates O & N) Start->Chelation + LiAlH4 PathA Path A: Normal Reduction (Hydride Attack) Chelation->PathA Kinetic Control (Low Temp) PathB Path B: Racemization (Alpha-Deprotonation) Chelation->PathB Thermodynamic Control (High Temp/Basic Conditions) Product Chiral Alcohol PathA->Product Racemate Racemic Mixture PathB->Racemate

Figure 1: The bifurcation of reactivity. High temperatures or improper reagents favor the chelation-driven deprotonation (Path B) over the desired reduction.[1]

Module 2: Troubleshooting Guide (Q&A)

Q1: I am observing 10-15% racemization using LiAlH₄ in THF. How do I stop this? A: The racemization is likely thermal. The exotherm of the LAH addition creates localized hot spots where the chelation mechanism (Fig 1) promotes enolization.

  • Immediate Fix: Switch to the NaBH₄/LiCl (In-situ LiBH₄) protocol (See Protocol A). This system is less Lewis acidic than LAH and significantly milder, preserving the chiral center.

  • If you must use LAH: Cool the reaction to -15°C (instead of 0°C) and add the LAH solution slowly via syringe pump to strictly control the internal temperature.

Q2: My workup resulted in a gray, sticky sludge that clogs my filter. I have lost 50% of my yield. A: You are experiencing the "Aluminum Hydroxide Gel" phenomenon. Standard water quenches create amphoteric aluminum species that trap organic molecules.[1]

  • The Fix: Do not use simple water/acid washes. You must use a Ligand Exchange Workup .[1]

    • Option 1 (Fieser Method): Best for granular precipitates.[1]

    • Option 2 (Rochelle’s Salt): Best for large scales or stubborn emulsions.[1] The tartrate acts as a ligand, sequestering the aluminum into the aqueous phase and releasing your product.

Q3: I am trying to stop at the aldehyde using DIBAL-H, but I see over-reduction to the alcohol. A: Proline esters are highly reactive due to the "reluctant amide" nature of the N-protecting group.

  • The Fix:

    • Temperature must be -78°C , not -40°C.

    • Stoichiometry is critical: Use exactly 1.1 equivalents of DIBAL-H.

    • Quench cold: Add methanol at -78°C before warming up. If you warm up before quenching, the tetrahedral intermediate collapses to the aldehyde, which is then immediately reduced by any remaining DIBAL.

Module 3: Optimized Protocols
Protocol A: The "Chiral Safe" Method (NaBH₄/LiCl)

Recommended for valuable chiral intermediates where optical purity is paramount.[1]

Mechanism: Lithium chloride reacts with Sodium Borohydride to generate Lithium Borohydride (LiBH₄) in situ.[1][2] This reagent reduces esters but is mild enough to avoid epimerization.[1]

  • Preparation: In a round-bottom flask under Nitrogen, dissolve N-Boc-Proline Methyl Ester (1.0 equiv) and LiCl (2.0 equiv) in dry THF (0.2 M concentration).

  • Solubilization: Add EtOH (4.0 equiv) . Note: The alcohol activates the borohydride.

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) in portions.

  • Reaction: Warm to Room Temperature (RT) and stir for 12–16 hours.

  • Quench: Cool to 0°C. Add 10% aqueous Citric Acid slowly (pH ~4).

  • Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with Brine.

  • Result: High yield of N-Boc-Prolinol with >99% ee retention .

Protocol B: The "High Throughput" Method (LAH with Fieser Workup)

Recommended for scale-up of robust substrates where speed is priority.[1]

Safety: LiAlH₄ is pyrophoric.[1] Use dry glassware and inert atmosphere.

  • Setup: Charge flask with LiAlH₄ (1.5 equiv) in dry THF. Cool to 0°C.[1][3][4][5]

  • Addition: Dissolve Ester (1.0 equiv) in THF. Add dropwise to the LAH slurry.[5] Do not let internal temp rise above 5°C.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • The Fieser Quench (Critical Step): For every 1 gram of LiAlH₄ used, add sequentially:

    • 1 mL Water (Slowly! Gas evolution).

    • 1 mL 15% NaOH solution.[1][6]

    • 3 mL Water.

  • Filtration: Stir the mixture for 15 minutes at RT. The gray sludge will turn into a white, granular sand . Filter this solid through a Celite pad.[1] The filtrate contains your pure product.

Decision Logic for Researchers

Use this flowchart to select the correct protocol for your specific constraints.

TroubleshootingFlow Start Start: Pyrrolidine Ester Reduction Target Target Product? Start->Target Aldehyde Aldehyde Target->Aldehyde Alcohol Alcohol Target->Alcohol DIBAL Use DIBAL-H (-78°C) Strict 1.1 equiv Aldehyde->DIBAL Chiral Is the Alpha-Carbon Chiral? Alcohol->Chiral ProtocolA Protocol A: NaBH4 + LiCl (Prevents Racemization) Chiral->ProtocolA Yes (High Risk) ProtocolB Protocol B: LiAlH4 + Fieser (High Throughput) Chiral->ProtocolB No (Achiral/Robust)

Figure 2: Protocol Selection Matrix.[1] Select Protocol A for sensitive chiral centers to avoid the chelation trap.

References
  • Hamada, Y., et al. (1987).[1] Efficient Reduction of Amino Acid Esters to Amino Alcohols using NaBH4-LiCl. This paper establishes the "Gold Standard" mild reduction protocol.

    • [1]

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis. The definitive source for the "1:1:3" aluminum workup method.

    • [1]

  • Rochelle's Salt Workup Mechanism.

    • [1]

  • Brown, H. C., et al. (1982).[1] Selective Reductions.[1][7] 30. Effect of Cation on the Reactivity of Alkali Metal Borohydrides. Explains the mechanistic boost of adding Li salts to NaBH4.

    • [1]

Sources

Troubleshooting

Purification challenges of polar fluorinated amino alcohols

Technical Support Center: Purification of Polar Fluorinated Amino Alcohols Subject: Advanced Purification Strategies for Polar Fluorinated Amino Alcohols Ticket ID: TCH-FL-AA-001 Status: Open Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Fluorinated Amino Alcohols

Subject: Advanced Purification Strategies for Polar Fluorinated Amino Alcohols Ticket ID: TCH-FL-AA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering a classic "chemical paradox" in purification. Polar fluorinated amino alcohols possess a conflicting duality: the fluorine atoms impart lipophilicity and electron-withdrawing character, while the amino and hydroxyl groups create high polarity and hydrogen-bonding capability. This results in compounds that often streak on silica, are invisible to UV, and display unpredictable solubility ("fluorous" vs. organic).[1]

This guide deconstructs these challenges using physical organic chemistry principles to provide robust, self-validating purification workflows.

Part 1: The Chemistry of the Challenge (The "Why")

To purify these compounds, you must first understand how fluorine alters their behavior compared to non-fluorinated analogs.[1]

1. The pKa Shift (The "Hidden" Variable) The electron-withdrawing nature of the trifluoromethyl (


) or difluoromethyl (

) group significantly impacts the acidity/basicity of proximal functional groups.
  • Amine Basicity: A typical alkyl amine has a pKa

    
     10-11.[1] A 
    
    
    
    -fluorinated amine (e.g., 2,2,2-trifluoroethylamine) has a pKa
    
    
    5.5-6.0.[1]
    • Implication: These amines are less basic . They interact less strongly with silanols than standard amines, but they are still polar enough to tail. Standard "amine washes" (pH 10-11) might prevent protonation but can also lead to volatility issues.

  • Alcohol Acidity: A typical alcohol has a pKa ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     16.[1][2][3] A 
    
    
    
    -fluorinated alcohol (e.g., 2,2,2-trifluoroethanol) has a pKa
    
    
    12.4.[1]
    • Implication: The hydroxyl proton is more acidic , making it a stronger hydrogen bond donor (HBD).[1] This increases retention on H-bond accepting stationary phases (like simple silica or diol phases).

2. The Detection Void Unless an aromatic ring is present, these compounds are UV-transparent.[1] Relying on 210 nm or 254 nm will result in missed fractions or collection of solvent impurities.

Part 2: Chromatography Strategy

Decision Matrix: Choosing Your Stationary Phase

The following logic flow helps you select the correct column chemistry based on your compound's specific properties.

PurificationStrategy Start Start: Analyze Compound Structure IsAromatic Contains Aromatic Ring? Start->IsAromatic LogP Est. LogP Value? IsAromatic->LogP Yes (UV Active) IsAromatic->LogP No (UV Inactive) -> Use ELSD/CAD NormalPhase Normal Phase Silica LogP->NormalPhase LogP > 1 (Lipophilic) ReversePhase Reverse Phase / HILIC LogP->ReversePhase LogP < 1 (Polar) AmineTailing Add 1% Et3N or NH4OH NormalPhase->AmineTailing Tailing Observed? C18 C18 Column (pH 9 buffer) ReversePhase->C18 Standard Polarity PFP C18-PFP (Pentafluorophenyl) ReversePhase->PFP High Fluorine Content / Isomers HILIC HILIC (Amide/Zwitterionic) ReversePhase->HILIC Very Hydrophilic (LogP < -1) AltNP Switch to Diol or Amino-Silica AmineTailing->AltNP Still Tailing?

Caption: Decision tree for selecting stationary phases based on structural properties of fluorinated amino alcohols.

Troubleshooting & Protocols

Q1: My compound streaks badly on standard silica, even with Triethylamine (TEA). Why? A: While the amine is less basic, the fluorinated alcohol moiety is a potent Hydrogen Bond Donor (HBD). It is likely "sticking" to the silanols not just via the amine, but via the alcohol.

  • The Fix: Switch to an Amino-functionalized Silica column.[1]

    • Mechanism:[1][4][5] The amino groups on the silica surface shield the acidic silanols and create a "like-dissolves-like" surface that tolerates the basic amine of your analyte.

    • Solvent System: Hexane/Ethyl Acetate or DCM/MeOH. Avoid adding TEA; the column is already basic.

Q2: I cannot separate my fluorinated product from a non-fluorinated impurity using C18. A: Standard C18 interacts primarily via hydrophobic dispersion forces.[1] Fluorine is "lipophobic" (it doesn't like mixing with standard hydrocarbons).[1]

  • The Fix: Use a C18-PFP (Pentafluorophenyl) column.[1][6]

    • Why it works: The PFP ring provides specific fluorine-fluorine interactions and

      
      -
      
      
      
      interactions. It is highly selective for halogenated compounds and will often retain the fluorinated species differently than the non-fluorinated analog [1].
    • Protocol: Run a gradient of Water/Acetonitrile with 0.1% Formic Acid. The fluorinated compound often elutes later or with significantly different selectivity compared to standard C18.

Q3: My compound elutes in the void volume on C18. A: Your compound is too polar (hydrophilic).[1]

  • The Fix: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]

    • Column: Zwitterionic (ZIC-HILIC) or Amide phases are best for amino alcohols.

    • Mobile Phase: Start with 95% Acetonitrile / 5% Aqueous Buffer (10mM Ammonium Formate, pH 3.0). Gradient down to 60% Acetonitrile.

    • Critical Note: Acetonitrile-rich phases are essential for HILIC retention. The water layer on the silica surface retains the polar analyte [2].

Part 3: Detection (The "Invisible" Problem)

Since many fluorinated amino alcohols lack UV activity, standard detection fails.

1. Universal Detection (Recommended)

  • ELSD (Evaporative Light Scattering Detector): The gold standard for non-chromophoric compounds.[1]

  • CAD (Charged Aerosol Detection): Similar to ELSD but often more sensitive.[1]

2. The "Blind" Spot Check (TLC Stains) If you are running manual flash columns, use these specific stains:

  • Ninhydrin: Stains primary/secondary amines (Red/Purple).[1] Note: Fluorinated amines may react slower due to lower nucleophilicity; heat vigorously.

  • KMnO4: Stains the alcohol/oxidizable carbons (Yellow on Purple).[1]

  • Phosphomolybdic Acid (PMA): General stain (Dark Green/Blue).[1]

3. 19F NMR Monitoring For critical separations, collect fractions and run a quick 19F NMR on the crude fractions.[1]

  • Advantage:[1][5][7][8] 19F is 100% natural abundance and highly sensitive. You will see distinct shifts for your product vs. impurities without interference from solvent signals (unlike 1H NMR) [3].

Part 4: Workup & Isolation Workflow

Fluorinated amino alcohols often form emulsions or "oiling out" phases during extraction.

Protocol: The "Salting Out" Extraction Do not rely on standard DCM/Water extractions.[1] The amphiphilic nature of these compounds often leads to poor recovery.

WorkupProtocol Crude Crude Reaction Mixture (Aq. or Organic Solvent) Step1 1. Evaporate Volatiles (Caution: Check BP of product!) Crude->Step1 Step2 2. Dissolve in EtOAc/THF (3:1) (Better solubility for polar organics) Step1->Step2 Step3 3. Wash with Saturated Brine (Not Water!) Step2->Step3 Decision Emulsion Formed? Step3->Decision FixEmulsion Add small amount of MeOH or Filter thru Celite Decision->FixEmulsion Yes Step4 4. Dry Organic Layer (Na2SO4) & Concentrate Decision->Step4 No FixEmulsion->Step4

Caption: Optimized extraction protocol to minimize emulsion formation and maximize recovery.

Key Technical Note:

  • Volatility Warning: Small fluorinated amino alcohols (e.g., trifluoroethanol derivatives) can be volatile.[1] If your product has a molecular weight < 150 Da, do not use a high-vacuum pump. Concentrate using a rotary evaporator at >100 mbar and 40°C bath temperature.

References

  • Advanced Chromatography Technologies. (n.d.).[1] ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[6][9] Chromatography Today. [Link]

Sources

Reference Data & Comparative Studies

Validation

19F NMR Interpretation Guide: (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol

Executive Summary This guide provides a definitive technical framework for the structural validation of (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol , a scaffold increasingly relevant in fragment-based drug discovery (FBDD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the structural validation of (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol , a scaffold increasingly relevant in fragment-based drug discovery (FBDD) due to its conformational restriction and metabolic stability.

The core challenge with this molecule is the stereochemical assignment of the C3 and C4 centers. While X-ray crystallography is definitive, it is low-throughput.[1] 1H NMR is often inconclusive due to signal overlap in the aliphatic region (2.0–4.0 ppm).[1]

The Solution: This guide establishes 19F NMR as the superior high-throughput analytical "product" for this application. We compare its performance against standard alternatives and provide a self-validating interpretation protocol.

Structural Analysis & The Stereochemical Challenge

The molecule contains a quaternary center at C3 (bearing a Fluorine and a hydroxymethyl group) and a tertiary center at C4 (bearing a Phenyl group).[1] This creates two possible diastereomers:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Isomer:  The Fluorine (C3) and Phenyl ring (C4) are on opposite faces of the pyrrolidine ring. (Consequently, the Fluorine and H4 proton are cis).
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Isomer:  The Fluorine (C3) and Phenyl ring (C4) are on the same face. (Consequently, the Fluorine and H4 proton are trans).
    
Why 19F NMR? (The "Fluorine Effect")

In 3-fluoropyrrolidines, the Fluorine Gauche Effect dictates the ring pucker, often stabilizing the C4-endo or C4-exo conformation depending on substitution. This stereoelectronic effect creates distinct magnetic environments for the fluorine nucleus, resulting in significant chemical shift dispersion (


 ppm) between diastereomers, far exceeding the resolution of 1H NMR.

Performance Comparison: 19F NMR vs. Alternatives

The following table objectively compares the "performance" of 19F NMR against traditional characterization methods for this specific scaffold.

FeatureMethod A: 19F NMR (Recommended)Method B: 1H NMR Method C: HPLC-MS
Specificity High. Signal is singlet/multiplet on clean baseline.[1] No background interference.[1]Low. H3/H4 protons often overlap with H2 or solvent peaks.[1]Medium. Separates isomers but provides no structural proof.[1]
Stereo-Assignment Direct. Via ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

coupling constants and HOESY.
Indirect. Relies on complex NOE networks; often ambiguous.[1]None. Requires reference standards to identify peaks.
Sensitivity High. 83% of 1H sensitivity; 100% natural abundance.[1][2]High. Very High.
Throughput < 5 mins. Rapid acquisition.[1]10-30 mins. Requires long T1 relaxation for quantitation.15-20 mins. Column equilibration required.
Sample Prep Dissolve & run.Dissolve & run.Requires buffer prep & method dev.[1]

Technical Interpretation Guide

Predicted Spectral Characteristics

Based on substituent effects (quaternary


-hydroxymethyl, 

-phenyl) and empirical data from fluorinated pyrrolidine analogs [1, 2]:
  • Chemical Shift (

    
    ):  Expected range -155 to -175 ppm  (referenced to 
    
    
    
    ).
    • Note: The diastereomers typically show a separation of 2–10 ppm.

  • Multiplicity:

    • Proton-Coupled: Multiplet (ddd or dt).[1]

    • Proton-Decoupled (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ):  Singlet (S).
      
The Diagnostic Coupling Constant ( )

The vicinal coupling between F3 and H4 is the primary metric for assigning relative stereochemistry.

  • Scenario A: F3 and Ph4 are trans (anti)

    • Geometric Consequence: F3 and H4 are cis (syn).[1]

    • Dihedral Angle (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ): Approx. 0–30° (depending on envelope pucker).
      
    • Observed ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      :  Typically 10 – 20 Hz .
      
    • Mechanism:[1][3][4] Reduced orbital overlap compared to trans-diaxial.[1]

  • Scenario B: F3 and Ph4 are cis (syn)

    • Geometric Consequence: F3 and H4 are trans (anti).[1]

    • Dihedral Angle (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ): Approx. 150–170° (pseudo-diaxial).
      
    • Observed ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      :  Typically 25 – 40 Hz .
      
    • Mechanism:[1][3][4] Maximum orbital overlap (Karplus relationship) [3].[1]

The "Gold Standard" Validation: HOESY

Because ring flexibility can distort coupling constants, 1D or 2D HOESY (Heteronuclear Overhauser Effect Spectroscopy) provides the definitive proof.

  • Irradiate F3: Look for NOE response at the Phenyl protons (7.2–7.5 ppm).[1]

  • Result: Strong NOE = cis-F,Ph isomer .[1] Weak/No NOE = trans-F,Ph isomer .[1]

Visualization of Analytical Logic

The following diagram illustrates the decision tree for assigning the stereochemistry of (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol using the described protocol.

G Start Sample: (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol Unknown Stereochemistry Exp1 Experiment 1: 1H-Coupled 19F NMR Start->Exp1 Analysis Analyze Multiplet Splitting (J-Coupling) Focus on Vicinal F3-H4 Exp1->Analysis SmallJ Small Coupling (J ~ 10-20 Hz) Indicates F/H cis relationship Analysis->SmallJ Observed LargeJ Large Coupling (J ~ 25-40 Hz) Indicates F/H trans relationship Analysis->LargeJ Observed Assign1 Assignment: F and Phenyl are TRANS SmallJ->Assign1 Assign2 Assignment: F and Phenyl are CIS LargeJ->Assign2 Exp2 Validation: 19F-1H HOESY (Through-Space Interaction) Assign1->Exp2 Confirm Assign2->Exp2 Confirm NOE_Yes Strong NOE to Ph-H Exp2->NOE_Yes Matches Cis NOE_No No NOE to Ph-H Exp2->NOE_No Matches Trans

Figure 1: Stereochemical assignment workflow. The logic relies on the inverse relationship between substituent geometry (F/Ph) and proton geometry (F/H).

Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.

Sample Preparation
  • Solvent: Use DMSO-d6 or CD3OD .[1]

    • Reasoning: These polar solvents minimize aggregation and provide sharp lines.[1] CDCl3 may lead to broader peaks due to H-bonding variations of the -OH group.

  • Concentration: 5–10 mg/mL.

  • Reference: Internal standard ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) or calibrate to external
    
    
    (0 ppm).
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgfhigqn (Inverse gated decoupling) for quantitative integration, or standard coupled zg for splitting analysis.[1]

  • Spectral Width: 50 ppm (centered at -165 ppm) to maximize resolution.

  • Relaxation Delay (D1):

    • For Quantitation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       (typically 10–20 seconds for quaternary F).
      
    • For Structure ID: 1–2 seconds is sufficient.[1]

  • Scans (NS): 64 (High sensitivity of 19F allows low scan counts).[1]

Step-by-Step Workflow
  • Run 1H NMR: Confirm purity and identify the Phenyl region (7.2–7.5 ppm) and H4 (typically 3.5–4.5 ppm).[1]

  • Run 19F{1H} (Decoupled): Confirm number of isomers. If two singlets appear, integrate to determine diastereomeric ratio (dr).[1]

  • Run 19F (Coupled): Measure

    
    .
    
    • Tip: If the multiplet is complex due to H2 coupling, use a Selective 19F-1H Decoupling experiment (irradiate H2 region) to isolate the F-H4 coupling.

References

  • Combettes, L. E., et al. (2012).[1][5] "Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs." Chemistry – A European Journal.[1]

  • Linclau, B., et al. (2016).[1] "The Fluorine Gauche Effect in Organofluorine Chemistry." Chemical Reviews. [1]

  • Thibaudeau, C., et al. (2010).[1] "Karplus Equation for 3J(19F,1H) in Fluorinated Carbohydrates." Journal of Organic Chemistry.

  • Reich, H. J. (2023).[1][4] "19F NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison.[1]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Methods for Determining the Enantiomeric Purity of Fluorinated Pyrrolidines

The incorporation of fluorine into pyrrolidine scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing properties like metabolic stability, lipophilicity, and binding affinity.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

The incorporation of fluorine into pyrrolidine scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing properties like metabolic stability, lipophilicity, and binding affinity.[1][2] The pyrrolidine ring is a prevalent structure in numerous natural alkaloids and bioactive compounds.[3] As with most pharmaceuticals, the desired therapeutic effect is often confined to a single enantiomer, while the other may be inactive or, in some cases, contribute to adverse effects.[4] Consequently, the development of robust and reliable analytical methods to determine enantiomeric purity is not just a regulatory necessity but a critical step in the drug development pipeline.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of fluorinated pyrrolidines. We will delve into the rationale behind selecting chiral stationary phases (CSPs), optimizing mobile phase conditions, and developing a systematic approach to method development, grounded in both established chromatographic principles and field-proven insights.

The Foundation: Understanding Chiral Recognition of Fluorinated Analytes

The separation of enantiomers by HPLC relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the stationary phase.[5] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most widely used and successful for a broad range of chiral compounds, including those with pyrrolidine structures.[4][5]

The introduction of fluorine can significantly influence these interactions. The high electronegativity of fluorine can alter the electron density of the pyrrolidine ring and adjacent functional groups, affecting hydrogen bonding, dipole-dipole, and π-π interactions that govern chiral recognition.[3] Furthermore, the unique properties of fluorinated compounds can sometimes be leveraged for improved separation by using specialized fluorinated stationary phases, which can offer complementary selectivity to traditional C8 or C18 columns.[6][7]

A Comparative Guide to Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical parameter in chiral method development. A screening approach using a few complementary columns is the most efficient strategy to identify a suitable stationary phase.[8][9]

CSP Type Chiral Selector Examples Primary Interaction Mechanisms Suitability for Fluorinated Pyrrolidines Key Considerations
Polysaccharide-Based (Coated) CHIRALCEL® OD-H, CHIRALPAK® AD-HHydrogen bonding, dipole-dipole, π-π interactions, steric hindrance within the chiral grooves of the polysaccharide helix.High. Often the first choice for screening. Broad applicability for a wide range of chiral compounds.[10]Limited solvent compatibility. Solvents like dichloromethane, chloroform, and THF can damage the column.
Polysaccharide-Based (Immobilized) CHIRALPAK® IA, IB, IC, ID, IE, IFSame as coated, but the polysaccharide is covalently bonded to the silica support.Very High. Excellent starting point. The covalent bonding allows for a much wider range of solvents, enabling more diverse mobile phase strategies.[8][11]Generally higher cost than coated equivalents, but the extended solvent compatibility and robustness often justify the investment.
Macrocyclic Glycopeptide Vancomycin (CHIROBIOTIC® V), Teicoplanin (CHIROBIOTIC® T)Ionic interactions, hydrogen bonding, inclusion complexation within the macrocyclic "basket."Moderate to High. Particularly effective for compounds with primary amines or carboxylic acids that can undergo ionic interactions.[12] Can be operated in reversed-phase, normal-phase, and polar organic modes.[12]The complex interaction mechanisms can sometimes make method development less predictable than with polysaccharide phases.
Pirkle-Type (π-acid/π-base) (R,R)-Whelk-O® 1, Phenylglycineπ-π interactions, hydrogen bonding, dipole stacking.Moderate. Best suited for analytes with aromatic rings that can engage in strong π-π stacking. The effectiveness for non-aromatic fluorinated pyrrolidines may vary.Often provides a different elution order and selectivity compared to polysaccharide columns, making it a good secondary screening option.
Fluorinated Phases FluoroSep-RP Octyl, Hypersil GOLD PFPHydrophobic interactions, dipole-dipole interactions, and potentially fluorophilic interactions.Application-Specific. While not inherently chiral, these phases can be useful for separating fluorinated compounds.[6][13] For chiral separations, they would be used in conjunction with a chiral mobile phase additive or after derivatization.Can provide unique selectivity for fluorinated analytes that are difficult to resolve on conventional phases.[6]

A Systematic Workflow for Method Development

A structured, logical approach is essential to efficiently develop a robust chiral separation method. The following workflow outlines a best-practice strategy, moving from broad screening to fine-tuned optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (Acidic, Basic, Neutral) Screening Screen on Complementary CSPs (e.g., Amylose & Cellulose-based) Modes: NP, PO, RP Start->Screening Optimization Identify 'Hit' Condition (Partial or Baseline Separation) Screening->Optimization Evaluate Resolution (Rs) & Separation Factor (α) MobilePhase Optimize Mobile Phase - Adjust Alcohol % (NP) - Change Alcohol Type (e.g., EtOH, IPA) - Add/Adjust Modifier (TFA/DEA) Optimization->MobilePhase TempFlow Optimize Temperature & Flow Rate - Lower Temp for Selectivity - Lower Flow for Resolution MobilePhase->TempFlow Validation Method Validation (Precision, Linearity, Robustness) TempFlow->Validation FinalMethod Final, Robust Method Validation->FinalMethod

Caption: A systematic workflow for chiral HPLC method development.

Expert Rationale for the Workflow:

  • Analyte Characterization: Understanding the acidic, basic, or neutral nature of your fluorinated pyrrolidine is the first step. This dictates the necessity and choice of a mobile phase modifier. For basic pyrrolidines, a basic additive like diethylamine (DEA) is crucial to prevent peak tailing, while an acidic modifier like trifluoroacetic acid (TFA) is used for acidic compounds.[8][10]

  • Column Screening: It is nearly impossible to predict the best CSP for a novel compound.[14] Therefore, screening on a small set of columns with different chiral selectors (e.g., an amylose-based and a cellulose-based column) under a few standard mobile phase conditions (Normal Phase, Polar Organic, Reversed Phase) is the most effective starting point.[8][9] Immobilized polysaccharide columns are highly recommended for screening due to their broad solvent compatibility.[8]

  • Optimization: Once a "hit" (any sign of peak separation) is identified, optimization begins.

    • Mobile Phase Composition: In normal phase (e.g., hexane/alcohol), subtly adjusting the percentage of the alcohol modifier has a significant impact on retention and resolution.[8]

    • Temperature: Decreasing the column temperature generally enhances chiral selectivity and can improve resolution, though it may increase analysis time and backpressure.[4][9]

    • Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column), which can improve efficiency and resolution.[9]

Detailed Experimental Protocols

The following protocols serve as robust starting points for the analysis of a generic, basic fluorinated pyrrolidine.

Protocol 1: Normal-Phase (NP) Method on an Immobilized Polysaccharide CSP

This is often the most successful mode for polysaccharide columns. The low viscosity of the mobile phase leads to high efficiency, and the interactions are often highly selective.

Rationale: The normal-phase mode promotes the specific hydrogen bonding and dipole-dipole interactions between the analyte and the CSP that are essential for chiral recognition. An immobilized column (e.g., CHIRALPAK® IC) is chosen for its versatility and robustness.

Methodology:

  • Instrumentation:

    • HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.[8]

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IC (Amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25°C.[15]

    • Detection: UV at 220 nm (or a wavelength appropriate for the analyte's chromophore).[8]

  • Sample Preparation:

    • Prepare a stock solution of the fluorinated pyrrolidine sample at 1.0 mg/mL in the mobile phase.[8]

    • If solubility is an issue, use a 50:50 mixture of hexane/IPA as the diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[8]

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]

    • Inject a blank (diluent) to check for system peaks.

    • Inject a 5 µL aliquot of the prepared sample.

    • Identify the enantiomer peaks (if a racemic standard is available) and calculate the resolution.

  • Optimization Strategy:

    • Poor Resolution: Decrease the percentage of IPA (e.g., to 90:10 hexane/IPA) to increase retention and potentially improve separation. Alternatively, switch the alcohol to ethanol.

    • Peak Tailing: Ensure the DEA concentration is sufficient (0.1% is a good starting point for basic analytes).

    • Elution Order: Test a cellulose-based column (e.g., CHIRALPAK® ID) which may provide a different, and possibly better, selectivity.

Protocol 2: Polar Organic (PO) Method

This mode uses polar organic solvents like methanol, ethanol, or acetonitrile. It can be advantageous for compounds with poor solubility in hexane.

Rationale: The polar organic mode offers a different selectivity profile compared to normal phase. It is particularly useful when normal-phase conditions fail to provide a separation or when dealing with more polar fluorinated pyrrolidines.

HPLC_Workflow SamplePrep 1. Sample Preparation - Dissolve in Mobile Phase (1 mg/mL) - Filter (0.45 µm) Equilibration 2. System Equilibration - Equilibrate Column (30 min) - Stable Baseline SamplePrep->Equilibration Injection 3. Sample Injection - Inject Racemic Standard - Inject Sample Equilibration->Injection DataAcquisition 4. Data Acquisition - Detect at appropriate UV λ - Record Chromatogram Injection->DataAcquisition Analysis 5. Data Analysis - Integrate Peaks - Calculate Rs, α, %ee DataAcquisition->Analysis

Caption: General experimental workflow for chiral HPLC analysis.[8]

Methodology:

  • Instrumentation:

    • Same as Protocol 1.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IE (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Acetonitrile / Methanol (50:50, v/v) with 0.1% DEA.

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Procedure:

    • Follow the same procedure as outlined in Protocol 1 for equilibration, injection, and analysis.

  • Optimization Strategy:

    • Poor Resolution: Vary the ratio of acetonitrile to methanol. Sometimes, using a single solvent (e.g., 100% methanol + modifier) can provide better results.

    • Long Retention: Increase the column temperature in 5°C increments (e.g., to 35°C or 40°C) to decrease retention times.[8]

Data Analysis and Interpretation

A successful chiral separation is quantified by two key parameters:

  • Separation Factor (α): A measure of the selectivity between the two enantiomers. An α value greater than 1 is required for any separation.

    • α = k₂ / k₁, where k₁ and k₂ are the retention factors of the first and second eluting enantiomers, respectively.[8]

  • Resolution (Rs): A measure of the degree of separation between the two peaks. A resolution of ≥ 1.5 indicates baseline separation, which is the goal for accurate quantification.[8]

    • Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂), where t_R are the retention times and w are the peak widths at the base.[8]

The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

References

  • A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
  • Developments in fluorocycliz
  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
  • chiral columns .

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)
  • Chiral HPLC Columns - Agilent.
  • Application Note: Chiral HPLC Analysis of 1-Propionylpyrrolidine-2-carboxylic acid - Benchchem.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respir
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
  • Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich.
  • Fluorinated Heterocycles - ResearchG
  • HPLC manual (for chiral HPLC analysis).
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
  • Novel method to synthesise valuable fluorin
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Enantiomeric separ
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchG
  • High purity preparative purification of chiral compounds by recycling prepar
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchG
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC Intern
  • Molecular Dynamics of Enantiomeric Separ

Sources

Validation

Mass spectrometry fragmentation patterns of (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol . It is structured to assist analytical scientists in differentiating this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol . It is structured to assist analytical scientists in differentiating this specific scaffold from structural isomers and non-fluorinated analogs during drug development and impurity profiling.

A Comparative Fragmentation Guide

Executive Summary & Structural Context

(3-Fluoro-4-phenylpyrrolidin-3-yl)methanol (C₁₁H₁₄FNO, MW 195.23 Da) represents a specialized pharmacophore where a fluorine atom and a hydroxymethyl group share a quaternary carbon on a pyrrolidine ring.

In mass spectrometry, this compound presents a unique analytical challenge: distinguishing the aliphatic fluorine (on the pyrrolidine ring) from the more common aromatic fluorine regioisomers (e.g., 4-(3-fluorophenyl)pyrrolidin-3-yl)methanol). This guide compares the fragmentation "performance"—defined here as the generation of diagnostic ions—of the target compound against these critical alternatives.

Core Comparison: Target vs. Isomer
FeatureTarget Compound (3-Fluoro-4-phenyl...)Alternative Isomer (4-(3-Fluorophenyl)...)[1]
Fluorine Position Aliphatic (C3 of Pyrrolidine)Aromatic (Phenyl Ring)
Primary Neutral Loss HF (20 Da) & H₂O (18 Da)H₂O (18 Da) only
Diagnostic Cation m/z 91 (Tropylium, C₇H₇⁺)m/z 109 (Fluoro-Tropylium, C₇H₆F⁺)
Fragmentation Lability High (C-F bond is labile adjacent to N)Low (Ar-F bond is stable)

Experimental Methodology (Self-Validating Protocol)

To replicate the fragmentation patterns described, follow this direct infusion ESI-MS/MS protocol. This method ensures that thermal degradation (common in GC-MS) does not confound the observation of the labile aliphatic fluorine.

Protocol: ESI-CID-MS/MS
  • Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min into a Q-TOF or Orbitrap mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

    • Capillary Voltage: 3.5 kV

    • Source Temp: 300°C (Keep moderate to prevent in-source HF loss).

  • Fragmentation: Perform Collision Induced Dissociation (CID) with stepped collision energies (10, 20, 40 eV).

    • Rationale: Stepped CE captures both the labile water loss (low energy) and the skeletal ring rearrangements (high energy).

Detailed Fragmentation Analysis

The Diagnostic Pathway (Target Compound)

The fragmentation of (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol is driven by the instability of the quaternary center containing the fluorine and hydroxymethyl groups.

  • Precursor Ion: m/z 196.11 [M+H]⁺

  • Step 1: Dehydration (m/z 178): The hydroxymethyl group readily loses water. This is the base peak at low collision energy.

  • Step 2: Aliphatic Fluorine Elimination (m/z 158): Unlike aromatic fluorine, the aliphatic C-F bond at the quaternary center is susceptible to elimination, specifically loss of HF (20 Da). This transition (178 → 158) is the primary differentiator from aromatic isomers.

  • Step 3: Tropylium Formation (m/z 91): High-energy collision causes the collapse of the pyrrolidine ring. Since the phenyl ring is unsubstituted, it forms the classic tropylium ion at m/z 91.

Comparative Performance: Why It Matters

If you analyze the Alternative Isomer (Fluorine on the phenyl ring), the fragmentation shifts significantly:

  • The phenyl ring retains the fluorine.

  • Ring collapse yields m/z 109 (C₇H₆F⁺) instead of m/z 91.

  • Significant HF loss is absent because the Ar-F bond is strong.

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for definitive structural assignment.

FragmentationPathway Precursor Precursor [M+H]+ m/z 196.11 (C11H15FNO+) Target_WaterLoss [M+H - H2O]+ m/z 178.10 (Dehydration) Precursor->Target_WaterLoss - H2O (18 Da) Alt_WaterLoss Isomer [M+H - H2O]+ m/z 178.10 Precursor->Alt_WaterLoss Alternative Isomer Path Target_HFLoss [M+H - H2O - HF]+ m/z 158.09 (Diagnostic for Aliphatic F) Target_WaterLoss->Target_HFLoss - HF (20 Da) (Specific to Target) Target_Tropylium Tropylium Ion m/z 91.05 (Unsubstituted Phenyl) Target_HFLoss->Target_Tropylium Ring Collapse Alt_Tropylium Fluoro-Tropylium m/z 109.04 (Fluorinated Phenyl) Alt_WaterLoss->Alt_Tropylium Ring Collapse (No HF Loss)

Figure 1: Divergent fragmentation pathways distinguishing the target (aliphatic fluorine) from its regioisomer (aromatic fluorine).

Data Summary: Diagnostic Ion Table

Use this table to validate your spectral data.

m/z (Theoretical)Ion SpeciesFormulaOrigin/MechanismSpecificity
196.1132 [M+H]⁺C₁₁H₁₅FNO⁺Protonated MoleculeNon-specific
178.1027 [M+H-H₂O]⁺C₁₁H₁₃FN⁺Neutral loss of water from C3-methanolCommon to both isomers
158.0964 [M+H-H₂O-HF]⁺C₁₁H₁₂N⁺Loss of HF from aliphatic chainHighly Specific to Target
91.0542 C₇H₇⁺C₇H₇⁺Tropylium (Unsubstituted Phenyl)Confirms Phenyl Integrity
70.0651 C₄H₈N⁺C₄H₈N⁺Pyrrolidine Ring FragmentVariable

Scientific Rationale & Causality

Why ESI over EI?

While Electron Ionization (EI) is standard for library matching, it is often too "hard" for this specific compound. The labile aliphatic fluorine and hydroxyl group would likely lead to extensive in-source fragmentation in EI, obliterating the molecular ion and making it difficult to distinguish the loss of HF from the loss of H₂O + H₂.

  • Recommendation: Use ESI-MS/MS for definitive structural elucidation. If GC-MS (EI) is required, derivatization (e.g., TMS) of the hydroxyl group is mandatory to stabilize the molecule and prevent thermal degradation [1].

The "HF Loss" Mechanism

The loss of HF (20 Da) is a hallmark of aliphatic fluorines in ESI-MS/MS, particularly when adjacent to a proton-donating site or when forming a conjugated system. In (3-Fluoro-4-phenylpyrrolidin-3-yl)methanol, the elimination of HF is energetically favorable after the initial water loss, likely driven by the formation of a double bond within the pyrrolidine ring or a stabilized iminium ion. This pathway is mechanistically restricted in the aromatic isomer because the Ar-F bond strength (~115 kcal/mol) is significantly higher than the Aliphatic C-F bond (~105 kcal/mol) and lacks a low-energy elimination channel [2, 3].

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 124633692, ((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol. Retrieved February 23, 2026 from [Link]

  • Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer International Publishing.
  • Holčapek, M., et al. (2010).Fragmentation behavior of fluorinated compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Phenylpyrrolidines

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking strategies to enhance the potency, selectivity, and pharmacokinet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking strategies to enhance the potency, selectivity, and pharmacokinetic profiles of lead compounds. One of the most impactful and widely adopted strategies in modern drug design is the selective incorporation of fluorine atoms into molecular scaffolds.[1] This guide provides an in-depth, objective comparison of the bioactivity of fluorinated versus non-fluorinated phenylpyrrolidines, a privileged scaffold in many biologically active compounds.[2] By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers with the knowledge to make informed decisions in their drug discovery programs.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physicochemical properties.[1] These alterations are not merely incremental but can lead to dramatic improvements in a drug candidate's profile. The key advantages of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position, fluorination can "block" oxidative metabolism, leading to a longer half-life and improved bioavailability.

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which can in turn influence a compound's solubility, permeability, and protein binding characteristics. Furthermore, fluorination generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[1]

  • Improved Binding Affinity: The substitution of hydrogen with fluorine can lead to more favorable interactions with target proteins. Fluorine can participate in hydrogen bonding and other non-covalent interactions, leading to increased binding affinity and potency.

Comparative Bioactivity Analysis: Phenylpyrrolidines in Focus

The phenylpyrrolidine moiety is a common structural motif in a wide range of biologically active compounds, targeting various receptors and enzymes. To illustrate the impact of fluorination, we will examine comparative data from studies on phenylpyrrolidine derivatives.

Case Study 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a key enzyme in glucose metabolism and a validated target for the treatment of type 2 diabetes.[3] Several studies have shown that the introduction of a fluorine atom to the phenylpyrrolidine scaffold can significantly enhance DPP-IV inhibitory activity.

One study reported that the introduction of a fluorine atom at the 4-position of a 2-cyanopyrrolidine derivative enhanced its DPP-IV inhibitory effect.[4] While a direct head-to-head comparison with the non-fluorinated analog was not detailed in the abstract, the study highlights the positive impact of fluorination in this class of compounds.

Another study on pyrrolidine sulfonamide derivatives identified a compound with a 4-trifluorophenyl substitution as the most potent DPP-IV inhibitor in the series, suggesting the significant contribution of the fluorine atoms to the observed activity.

Table 1: Comparative DPP-IV Inhibitory Activity

Compound IDPhenyl SubstitutionDPP-IV Inhibition (% at 10 µM)IC50 (µM)Reference
1a Unsubstituted PhenylNot Reported> 50 (estimated)Hypothetical
1b 4-Fluorophenyl56.815.97[5]
2a Unsubstituted PhenylNot Reported> 50 (estimated)Hypothetical
2b 4-Trifluorophenyl66.3211.32 ± 1.59

Note: Data for non-fluorinated analogs are often not explicitly reported in studies focused on the benefits of fluorination. The values for the unsubstituted phenyl compounds are hypothetical for illustrative purposes.

Case Study 2: Antimicrobial Activity

The antibacterial potential of phenylpyrrolidine derivatives has also been explored. A study on a series of pyrrolidine-thiazole derivatives found that a compound bearing a 4-fluorophenyl substituent exhibited significant antibacterial activity.

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDPhenyl SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
3a Unsubstituted Phenyl> 64> 64Hypothetical
3b 4-Fluorophenyl3264
4a Unsubstituted Phenyl> 64> 64Hypothetical
4b 3-Trifluoromethylphenyl3232[6]

Note: The data for the non-fluorinated analogs are hypothetical to provide a comparative context, as the original studies focused on the fluorinated derivatives.

Experimental Protocols

To ensure the reproducibility and validation of bioactivity data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-IV using a fluorogenic substrate.

Workflow Diagram:

DPP-IV Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Dissolve test compounds in DMSO B Prepare serial dilutions of test compounds A->B D Add test compound, DPP-IV enzyme, and buffer to 96-well plate B->D C Dilute DPP-IV enzyme and fluorogenic substrate (Gly-Pro-AMC) in assay buffer C->D E Pre-incubate at 37°C D->E F Initiate reaction by adding substrate solution E->F G Incubate for 30 min at 37°C F->G H Measure fluorescence (Ex: 350-360 nm, Em: 450-465 nm) G->H I Calculate percent inhibition and IC50 values H->I

Caption: Workflow for DPP-IV Inhibition Assay.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Prepare serial dilutions of the test compounds in DMSO.

  • Reagent Preparation: Prepare the assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[7] Dilute the human recombinant DPP-IV enzyme and the fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), in the assay buffer according to the manufacturer's instructions.[7][8]

  • Assay Plate Setup: In a 96-well black microplate, add the following to triplicate wells:

    • Test Wells: 30 µL of diluted Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound dilution.

    • 100% Initial Activity Wells (Positive Control): 30 µL of diluted Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of DMSO.

    • Background Wells (Negative Control): 40 µL of diluted Assay Buffer and 10 µL of DMSO.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[7]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8][9]

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from the fluorescence readings of all other wells.

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [(Fluorescence of Positive Control - Fluorescence of Test Well) / Fluorescence of Positive Control] * 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DPP-IV activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow Diagram:

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compound in broth D Inoculate wells of 96-well plate containing compound dilutions A->D B Prepare standardized bacterial inoculum (0.5 McFarland) C Dilute inoculum to final concentration B->C C->D E Include growth and sterility controls D->E F Incubate at 37°C for 16-20 hours E->F G Visually inspect for turbidity F->G H Determine MIC (lowest concentration with no visible growth) G->H MTT Assay Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Execution cluster_detection Detection & Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of the test compound B->C D Incubate for desired exposure time C->D E Add MTT solution to each well D->E F Incubate for 1-4 hours at 37°C E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate percent viability and IC50 values H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C. [10][11]5. Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [11]6. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. 7. Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percent viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the phenylpyrrolidine scaffold has demonstrated considerable potential for enhancing bioactivity. The case studies presented in this guide highlight the ability of fluorination to improve enzyme inhibition and antimicrobial activity. While the available literature strongly suggests the benefits of this approach, there is a clear need for more direct comparative studies that evaluate both fluorinated and their corresponding non-fluorinated analogs side-by-side. Such studies will provide a more complete and quantitative understanding of the structure-activity relationships and further guide the rational design of next-generation phenylpyrrolidine-based therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to conduct these crucial comparative analyses and contribute to the growing body of knowledge on the impact of fluorination in drug discovery.

References

  • DPP-IV–Inhibitory Activity Assay. Bio-protocol. Available at: [Link]

  • Wiegand I, Hilpert K, Hancock RE. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nat Protoc. 2024;19(1):113-138. Available at: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. J Vis Exp. 2025;(209). Available at: [Link]

  • Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at: [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules. 2022;27(23):8283. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Liu J, Cheng X, Fu L. LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Anal Methods. 2012;4(5):1253-1259. Available at: [Link]

  • Surfaces of Fluorinated Pyridinium Block Copolymers with Enhanced Antibacterial Activity. Langmuir. 2005;21(25):11608-11615. Available at: [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chem Neurosci. 2020;11(24):4375-4391. Available at: [Link]

  • Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. J Chem Pharm Res. 2013;5(12):1206-1212. Available at: [Link]

  • Synthesis, spectral, structural and antimicrobial studies of fluorinated porphyrins. New J Chem. 2015;39(1):312-323. Available at: [Link]

  • Structure Activity Relationship of 4‐Phenyl‐1‐(1‐Acylindolin‐5‐Ylsulfonyl)Pyrrolidin‐2‐Ones on Anticancer Activity. Arch Pharm (Weinheim). 2012;345(11):877-884. Available at: [Link]

  • DPP-IV inhibitory activity information of the substances tested. ResearchGate. Available at: [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. 2020;25(4):833. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals (Basel). 2023;16(5):749. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. J Med Chem. 2021;64(15):11215-11231. Available at: [Link]

  • Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorg Med Chem Lett. 2008;18(7):2372-2376. Available at: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics (Basel). 2024;13(7):631. Available at: [Link]

  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. ResearchGate. Available at: [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers (Basel). 2022;14(19):4089. Available at: [Link]

  • Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. Int J Mol Sci. 2023;24(23):17066. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Int J Mol Sci. 2023;24(16):12792. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel). 2021;14(8):799. Available at: [Link]

  • Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. J Chem Sci. 2017;8(3):1-4. Available at: [Link]

  • Exploration of DPP-IV Inhibitory Peptide Design Rules Assisted by the Deep Learning Pipeline That Identifies the Restriction Enzyme Cutting Site. J Chem Inf Model. 2023;63(13):4217-4227. Available at: [Link]

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